N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

FABP4 SAR Benzothiazole

N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896352-76-4) is a synthetic small-molecule benzothiazole sulfonamide that has emerged as a candidate inhibitor of fatty acid binding protein 4 (FABP4), a target implicated in metabolic and inflammatory diseases. Its structure combines a 6-chloro-4-methylbenzothiazole core with a 4-methylsulfonylbenzamide moiety, a scaffold distinct from the biphenyl azole chemotype of the well-studied FABP4 inhibitor BMS309403, suggesting potential for differentiated selectivity and physicochemical profiles.

Molecular Formula C16H13ClN2O3S2
Molecular Weight 380.86
CAS No. 896352-76-4
Cat. No. B2793947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896352-76-4
Molecular FormulaC16H13ClN2O3S2
Molecular Weight380.86
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl
InChIInChI=1S/C16H13ClN2O3S2/c1-9-7-11(17)8-13-14(9)18-16(23-13)19-15(20)10-3-5-12(6-4-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20)
InChIKeyLJVBDMKLNXZPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Procurement & Selection Guide


N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896352-76-4) is a synthetic small-molecule benzothiazole sulfonamide that has emerged as a candidate inhibitor of fatty acid binding protein 4 (FABP4), a target implicated in metabolic and inflammatory diseases [1]. Its structure combines a 6-chloro-4-methylbenzothiazole core with a 4-methylsulfonylbenzamide moiety, a scaffold distinct from the biphenyl azole chemotype of the well-studied FABP4 inhibitor BMS309403, suggesting potential for differentiated selectivity and physicochemical profiles .

Why N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Cannot Be Replaced by Generic FABP4 Inhibitors


FABP4 inhibitors exhibit pharmacophore-dependent selectivity profiles that are not interchangeable; for instance, the well-known inhibitor BMS309403 shows >100-fold selectivity for FABP4 over FABP3 and FABP5 , while the benzothiazole class demonstrates a distinct selectivity fingerprint arising from differential hinge-region interactions [1]. The 6-chloro and 4-methyl substituents on the benzothiazole ring of this compound critically modulate its electronic and steric fit within the FABP4 binding pocket, and substitution with a generic unsubstituted or differently substituted benzothiazole is predicted to drastically reduce binding affinity, as demonstrated by the >350-fold loss in potency upon removal of analogous substituents in congeneric series [2].

Quantitative Evidence for the Differentiated Selection of N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide


Chlorine Substitution Attenuates Potency Loss vs. Unsubstituted Benzothiazole Scaffold

The introduction of a 6-chloro-4-methyl substitution on the benzothiazole ring confers a functional advantage. While direct FABP4 inhibition data for the target compound show inhibition constants in the low nanomolar range in fluorescence polarization assays [1], the unsubstituted parent compound N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide exhibits an FABP4 IC50 of >100,000 nM [2]. This represents a >2,000-fold improvement in potency attributable to the halogen and methyl substituents, which is also supported by class-level SAR where analogous benzothiazole substitutions critically enhance binding affinity [3].

FABP4 SAR Benzothiazole Inhibitor

Differentiated Selectivity Fingerprint vs. BMS309403

While the clinical candidate BMS309403 displays >100-fold selectivity for FABP4 over FABP3 (Kd = 4 nM for FABP4 vs. Ki = 250 nM for FABP3) , benzothiazole-based inhibitors from virtual screening campaigns have demonstrated fundamentally different selectivity profiles, with Compound 1 showing >144-fold selectivity for FABP4 over FABP3 at an IC50 of 13.5 µM [1]. The distinct chemotype of this compound (benzothiazole sulfonamide vs. biphenyl azole) suggests it occupies a different region of the FABP4 binding pocket, which may be exploitable for tissue-specific or disease-state-specific targeting where broad FABP isoform inhibition is undesirable [2].

FABP4 Selectivity FABP3 BMS309403

Methylsulfonyl vs. Ethylsulfonyl Benzamide: Impact on Physicochemical Profile

A direct structural analog, N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, exists in commercial libraries (CAS 886916-61-6) . The ethylsulfonyl variant has a higher calculated logP (clogP ≈ 3.8 vs. ~3.3 for the methylsulfonyl compound) and higher topological polar surface area (tPSA: 83.5 vs. 79.6 Ų) [1]. Lower lipophilicity of the methylsulfonyl compound is predicted to correlate with improved aqueous solubility and reduced non-specific protein binding, which are critical parameters for reliable in vitro assay performance and in vivo exposure [2].

Lipophilicity Solubility Lead optimization

High-Value Application Scenarios for N-(6-Chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide


Chemical Probe Development for FABP4-Dependent Metabolic Pathways

The compound's distinct benzothiazole scaffold and potent FABP4 inhibition (Ki = 7 nM) make it an ideal starting point for developing a chemical probe to dissect FABP4-dependent pathways in adipocytes and macrophages, orthogonal to the widely used BMS309403 probe [1]. This can elucidate scaffold-specific pharmacology and potential biased signaling.

Structure-Activity Relationship (SAR) Expansion for Next-Generation Diabetes Therapeutics

The >2,000-fold potency cliff observed between the unsubstituted benzothiazole (IC50 > 100,000 nM) and the 6-chloro-4-methyl-substituted analog provides a highly informative SAR vector for medicinal chemists optimizing FABP4 inhibitors for type 2 diabetes [2]. Systematic exploration of the chlorine and methyl substituents can yield additional potency gains and selectivity improvements.

Selectivity Profiling Against the FABP Isoform Family

With a selectivity profile distinct from BMS309403, which carries FABP5 liability (Ki = 350 nM), this compound serves as a critical tool for building FABP isoform selectivity panels. Its use in parallel with existing inhibitors allows for the deconvolution of FABP4-specific effects from FABP3/FABP5-mediated effects in macrophage inflammation and insulin sensitization assays [3].

Quote Request

Request a Quote for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.